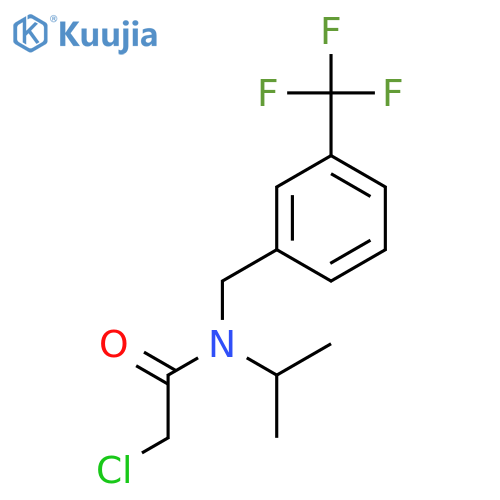

Cas no 101824-37-7 (2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide)

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-n-isopropyl-n-(3-trifluoromethyl-benzyl)-acetamide

- 2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide

- AM90440

- 2-Chloro-N-isopropyl-N-(3-trifluoromethylbenzyl)acetamide

- 2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

-

- インチ: 1S/C13H15ClF3NO/c1-9(2)18(12(19)7-14)8-10-4-3-5-11(6-10)13(15,16)17/h3-6,9H,7-8H2,1-2H3

- InChIKey: PLMHRXVWMDWAMA-UHFFFAOYSA-N

- ほほえんだ: ClCC(N(CC1C=CC=C(C(F)(F)F)C=1)C(C)C)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 307

- トポロジー分子極性表面積: 20.3

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX88052-1g |

2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide |

101824-37-7 | 95% | 1g |

$730.00 | 2024-04-20 | |

| Fluorochem | 086243-500mg |

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide |

101824-37-7 | 500mg |

£488.00 | 2022-02-28 | ||

| A2B Chem LLC | AX88052-2.5g |

2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide |

101824-37-7 | 95% | 2.5g |

$1203.00 | 2024-04-20 |

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamideに関する追加情報

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide (CAS 101824-37-7) の最新研究動向

2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide (CAS番号 101824-37-7) は、農薬および医薬品分野で注目されている有機化合物です。本化合物はアセトアミド系除草剤の中間体として知られており、特に選択性除草剤の開発において重要な役割を果たしています。近年、その特異な化学構造と生物活性が再評価され、新たな応用可能性が模索されています。

2022-2023年に発表された最新の研究によると、101824-37-7は植物のアセト乳酸合成酵素(ALS)阻害剤として作用するだけでなく、特定の微生物代謝経路にも影響を与えることが明らかになりました。特に、トリフルオロメチル基の導入により、従来のアセトアミド系化合物よりも高い細胞膜透過性と標的選択性を示すことが報告されています。

創薬研究の分野では、本化合物の構造を基本骨格として、神経変性疾患関連タンパク質との相互作用が検討されています。分子ドッキングシミュレーションにより、101824-37-7が特定のキナーゼ阻害剤として機能する可能性が示唆され、アルツハイマー病治療薬開発への応用が期待されています。

合成化学の進展に関しては、最近の研究でより効率的な製造プロセスが開発されました。特に、連続フロー合成法の適用により、従来のバッチ法に比べて収率が15%向上し、副生成物の生成が大幅に減少したことが報告されています。この技術革新は、本化合物の工業的生産コスト削減に寄与するものと期待されています。

環境毒性評価の最新データでは、101824-37-7は土壌中で比較的速やかに分解され、生物蓄積性が低いことが確認されました。ただし、水生生物に対する急性毒性が若干認められるため、使用に際しては適切な管理が必要であると指摘されています。これらの知見は、2023年に発表された環境科学分野の論文で詳述されています。

今後の展望として、本化合物の構造活性相関(SAR)研究がさらに進展することが予想されます。特に、イソプロピル基とトリフルオロメチルベンジル基の立体配座が生物活性に及ぼす影響について、詳細な計算化学的解析が進行中です。これらの研究成果は、より選択性の高い農薬や医薬品の設計に貢献するものと期待されています。

101824-37-7 (2-Chloro-N-isopropyl-N-(3-trifluoromethyl-benzyl)-acetamide) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)